molecular formula C10H19Cl2N3O B1462205 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 333992-86-2

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride

Cat. No. B1462205
CAS RN: 333992-86-2
M. Wt: 268.18 g/mol
InChI Key: CDMFODORDMENTH-UHFFFAOYSA-N
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Description

“1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride” is a compound with the molecular formula C10H17N3O•2HCl and a molecular weight of 268.18 . It belongs to the class of piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 268.18 and a molecular formula of C10H17N3O•2HCl . Additional properties such as melting point, boiling point, density, and solubility are not available in the search results.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modulating its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to specific proteins or enzymes, leading to their inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its efficacy and activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The localization of this compound can determine its specific effects on cellular function .

properties

IUPAC Name

3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;;/h11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMFODORDMENTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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